molecular formula C9H6FIO2 B2396855 3-(2-Fluoro-5-iodophenyl)acrylic acid CAS No. 773130-25-9

3-(2-Fluoro-5-iodophenyl)acrylic acid

Cat. No.: B2396855
CAS No.: 773130-25-9
M. Wt: 292.048
InChI Key: LAHXKRBJIXBSMH-DAFODLJHSA-N
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Description

3-(2-Fluoro-5-iodophenyl)acrylic acid is an organic compound with the molecular formula C9H6FIO2 and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 5-position of the phenyl ring, along with an acrylic acid moiety. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)acrylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

. The production process likely involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-iodophenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction can produce various substituted phenylacrylic acids with different functional groups .

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)acrylic acid involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon–carbon bonds. The presence of the fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-iodophenyl)acrylic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which can significantly impact its chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(E)-3-(2-fluoro-5-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHXKRBJIXBSMH-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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